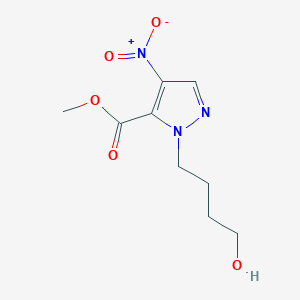
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group, a hydroxybutyl side chain, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of 4-hydroxybutylamine with 4-nitro-1H-pyrazole-5-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The hydroxybutyl side chain and the pyrazole ring can also contribute to the compound’s overall activity by interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-4-carboxylate
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-6-carboxylate
Uniqueness
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxybutyl side chain and the nitro group also adds to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
923284-10-0 |
|---|---|
Formule moléculaire |
C9H13N3O5 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
methyl 2-(4-hydroxybutyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O5/c1-17-9(14)8-7(12(15)16)6-10-11(8)4-2-3-5-13/h6,13H,2-5H2,1H3 |
Clé InChI |
CZRGVXAWNGUKDE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NN1CCCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















